

Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine: An Application Note and Protocol

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Compound of Interest

Compound Name: *N*-(3,4,5-Trimethoxyphenylethyl)aziridine

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Abstract

This document provides detailed protocols for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**, a derivative of the psychoactive compound mescaline. Two primary synthetic routes are presented: the Wenker synthesis, proceeding through a β -amino alcohol intermediate, and a direct N-alkylation of 3,4,5-trimethoxyphenethylamine (mescaline). This application note offers a comparative overview of these methods, including detailed experimental procedures, and quantitative data to aid researchers in selecting the most suitable protocol for their specific needs. The information is intended to support research and development in medicinal chemistry and drug discovery.

Introduction

N-(3,4,5-Trimethoxyphenylethyl)aziridine is a molecule of interest in medicinal chemistry due to its structural relationship to mescaline, a naturally occurring psychedelic protoalkaloid. The introduction of the strained aziridine ring offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of novel psychoactive compounds and potential therapeutic agents. The development of efficient and reliable synthetic protocols is crucial for enabling further investigation into the pharmacological

properties of this and related compounds. This document outlines two distinct and effective methods for the preparation of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

Comparative Synthesis Data

Parameter	Route 1: Wenker Synthesis	Route 2: Direct N-Alkylation
Starting Material	3,4,5-Trimethoxybenzaldehyde	3,4,5-Trimethoxyphenethylamine (Mescaline)
Key Intermediates	1-(3,4,5-Trimethoxyphenyl)-2-nitroethanol, 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol	N/A
Overall Yield	Moderate	Variable
Number of Steps	3	1
Reagents	Nitromethane, Sodium borohydride, Sulfuric acid, Sodium hydroxide	1,2-Dibromoethane, Base (e.g., Triethylamine)
Reaction Conditions	Step 1: Base catalysis; Step 2: Reduction; Step 3: High temperature, strong base	Basic conditions, elevated temperature
Purification	Column chromatography, Recrystallization	Column chromatography

Experimental Protocols

Route 1: Wenker Synthesis via β -Amino Alcohol Intermediate

This synthesis proceeds in three steps starting from 3,4,5-trimethoxybenzaldehyde.

Step 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-nitroethanol

- In a round-bottom flask, dissolve 10.0 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of nitromethane.
- Add 5 mL of a suitable base (e.g., diethylamine or sodium hydroxide solution) dropwise while stirring at room temperature.
- Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, neutralize the reaction mixture with dilute hydrochloric acid.
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,4,5-trimethoxyphenyl)-2-nitroethanol.

Step 2: Synthesis of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol

- Suspend 5.0 g of the nitroalcohol from Step 1 in 100 mL of ethanol in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.
- Add 10.0 g of sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol. This can be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine** (Wenker Synthesis)

- To 2.0 g of the amino alcohol from Step 2, slowly add 5 mL of concentrated sulfuric acid at 0 °C.
- Heat the mixture to 140-160 °C for 4-6 hours.
- Cool the reaction mixture to room temperature and pour it onto crushed ice.
- Make the solution strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.
- Extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous potassium carbonate, and carefully concentrate under reduced pressure to obtain the crude aziridine.
- Purify the product by vacuum distillation or column chromatography.

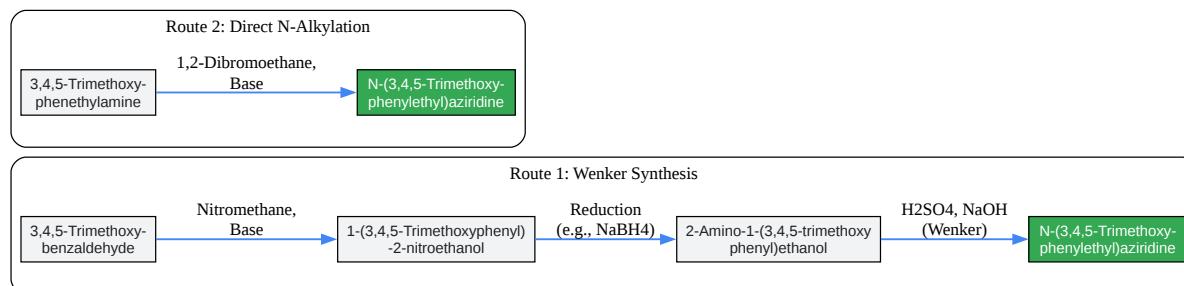
Route 2: Direct N-Alkylation of 3,4,5-Trimethoxyphenethylamine

This one-step synthesis directly converts mescaline to the target aziridine.

- In a sealed tube or pressure vessel, dissolve 2.11 g of 3,4,5-trimethoxyphenethylamine (mescaline) and 2.8 mL of triethylamine in 50 mL of a suitable solvent such as acetonitrile or ethanol.
- Add 1.88 g of 1,2-dibromoethane to the solution.
- Heat the mixture to 80-100 °C for 24-48 hours. The reaction should be monitored by TLC or GC-MS.

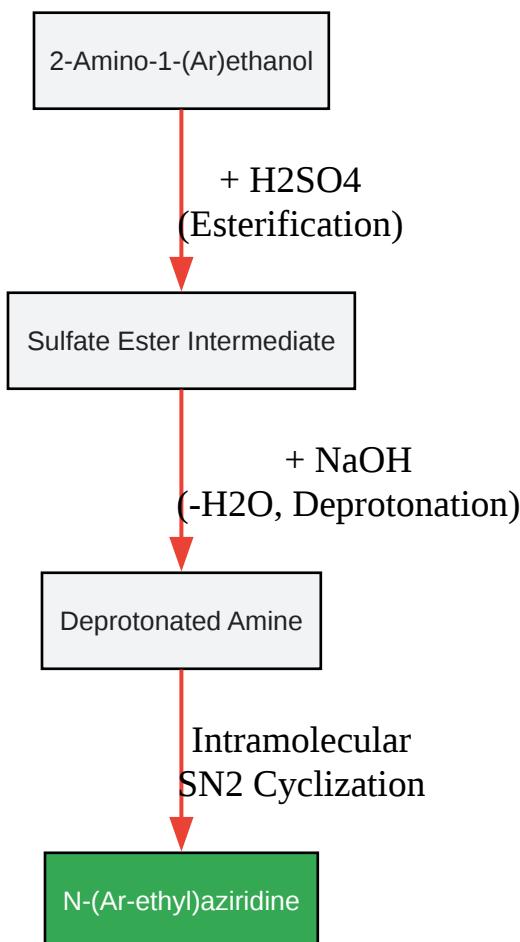
- After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine) to yield **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.

Visualizations



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Figure 1: Comparative workflow of the two primary synthetic routes to **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.



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Figure 2: Simplified mechanism of the Wenker synthesis for aziridine formation from a β -amino alcohol.

Conclusion

This application note provides two distinct and detailed protocols for the synthesis of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**. The Wenker synthesis offers a multi-step but potentially higher-yielding route from a readily available starting material. In contrast, the direct N -alkylation of mescaline provides a more convergent one-step approach, which may be preferable if the starting amine is accessible. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific requirements of the research project. Both methods provide viable pathways to this valuable chemical intermediate, facilitating further exploration of its chemical and pharmacological properties.

- To cite this document: BenchChem. [Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1212013#synthesis-protocol-for-n-3-4-5-trimethoxyphenylethyl-aziridine\]](https://www.benchchem.com/product/b1212013#synthesis-protocol-for-n-3-4-5-trimethoxyphenylethyl-aziridine)

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